molecular formula C23H26N4O2 B2387662 1H-Indol-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone CAS No. 2320213-67-8

1H-Indol-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone

Cat. No.: B2387662
CAS No.: 2320213-67-8
M. Wt: 390.487
InChI Key: HTTHXQMBJPNFEQ-UHFFFAOYSA-N
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Description

1H-Indol-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core, a piperidine ring, and a tetrahydrocinnoline moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indol-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the piperidine ring and the tetrahydrocinnoline moiety. Common reagents used in these steps include various halogenated compounds, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

1H-Indol-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1H-Indol-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Indol-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indol-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
  • 1H-Indol-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-2-yloxymethyl)piperidin-1-yl]methanone

Uniqueness

1H-Indol-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of an indole core, piperidine ring, and tetrahydrocinnoline moiety sets it apart from similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

1H-indol-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c28-23(21-13-17-5-1-3-7-19(17)24-21)27-11-9-16(10-12-27)15-29-22-14-18-6-2-4-8-20(18)25-26-22/h1,3,5,7,13-14,16,24H,2,4,6,8-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTHXQMBJPNFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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